molecular formula C10H10ClNO2 B14589895 Propanamide, N-(4-chlorophenyl)-N-methyl-2-oxo- CAS No. 61110-54-1

Propanamide, N-(4-chlorophenyl)-N-methyl-2-oxo-

Cat. No.: B14589895
CAS No.: 61110-54-1
M. Wt: 211.64 g/mol
InChI Key: LGCGQFFLMKWPNC-UHFFFAOYSA-N
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Description

Propanamide, N-(4-chlorophenyl)-N-methyl-2-oxo- is an organic compound with the molecular formula C9H10ClNO It is a derivative of propanamide, where the amide nitrogen is substituted with a 4-chlorophenyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(4-chlorophenyl)-N-methyl-2-oxo- typically involves the reaction of 4-chloroaniline with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(4-chlorophenyl)-N-methyl-2-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amines, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

Propanamide, N-(4-chlorophenyl)-N-methyl-2-oxo- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanamide, N-(4-chlorophenyl)-N-methyl-2-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: The parent compound, which lacks the chlorophenyl and methyl substitutions.

    N-(3,4-dichlorophenyl)propanamide: A similar compound with two chlorine atoms on the phenyl ring.

    N-(4-bromophenyl)propanamide: A derivative with a bromine atom instead of chlorine.

Uniqueness

Propanamide, N-(4-chlorophenyl)-N-methyl-2-oxo- is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its reactivity and potential biological activities compared to other similar compounds.

Properties

CAS No.

61110-54-1

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-methyl-2-oxopropanamide

InChI

InChI=1S/C10H10ClNO2/c1-7(13)10(14)12(2)9-5-3-8(11)4-6-9/h3-6H,1-2H3

InChI Key

LGCGQFFLMKWPNC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)N(C)C1=CC=C(C=C1)Cl

Origin of Product

United States

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